molecular formula C15H23NO7 B4883312 N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate

N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate

Cat. No. B4883312
M. Wt: 329.35 g/mol
InChI Key: VJPDWYIOGHHGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4,5-trimethoxybenzyl)-2-propanamine oxalate, commonly known as TMA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among researchers in the scientific community.

Mechanism of Action

The mechanism of action of TMA-2 is not fully understood, but it is thought to involve the activation of serotonin 2A receptors in the brain. This activation leads to changes in the activity of other neurotransmitter systems, including dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol.
Biochemical and Physiological Effects
TMA-2 has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on the release of certain hormones, such as prolactin and cortisol. In addition, TMA-2 has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the mechanisms of action of psychoactive substances. However, TMA-2 also has some limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, the effects of TMA-2 on the brain and body are not fully understood, which makes it challenging to interpret the results of experiments involving this substance.

Future Directions

There are several future directions for research involving TMA-2. One area of interest is the development of new psychoactive substances based on the structure of TMA-2. These substances may have improved pharmacological properties and may be useful for the treatment of certain diseases. Another area of interest is the study of the long-term effects of TMA-2 on the brain and body. This research may have implications for the development of new treatments for neurological and psychiatric disorders. Finally, the use of TMA-2 in combination with other psychoactive substances may be an area of interest for future research. This research may help to elucidate the mechanisms of action of these substances and may have implications for the development of new treatments for addiction and other psychiatric disorders.
Conclusion
In conclusion, TMA-2 is a psychoactive substance that has gained popularity among researchers in the scientific community. It has a high affinity for the serotonin 2A receptor and has been used extensively in scientific research, particularly in the field of neuroscience. TMA-2 has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving TMA-2, including the development of new psychoactive substances, the study of the long-term effects of TMA-2 on the brain and body, and the use of TMA-2 in combination with other psychoactive substances.

Synthesis Methods

The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-amino-1-propanol in the presence of a reducing agent, such as sodium borohydride. The resulting product is then treated with oxalic acid to form the oxalate salt of TMA-2. The synthesis method of TMA-2 is relatively straightforward and has been well-documented in the literature.

Scientific Research Applications

TMA-2 has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. TMA-2 has also been shown to have an effect on other neurotransmitter systems, including dopamine and norepinephrine. These properties make TMA-2 a valuable tool for studying the mechanisms of action of psychoactive substances and their effects on the brain.

properties

IUPAC Name

oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;3-1(4)2(5)6/h6-7,9,14H,8H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDWYIOGHHGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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